Boc-leu-leu-OH Boc-leu-leu-OH Boc-Leu-Leu-OH is a peptide building block. It has been used in the synthesis of a peptide-based curcumin derivative with anticancer activity in vitro. It has also been used in the synthesis of fluorescent peptides containing naphthalene and protoporphyrin IX.

Brand Name: Vulcanchem
CAS No.: 73401-65-7
VCID: VC7828204
InChI: InChI=1S/C17H32N2O5/c1-10(2)8-12(19-16(23)24-17(5,6)7)14(20)18-13(15(21)22)9-11(3)4/h10-13H,8-9H2,1-7H3,(H,18,20)(H,19,23)(H,21,22)/t12-,13-/m0/s1
SMILES: CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)OC(C)(C)C
Molecular Formula: C17H32N2O5
Molecular Weight: 344.4 g/mol

Boc-leu-leu-OH

CAS No.: 73401-65-7

Cat. No.: VC7828204

Molecular Formula: C17H32N2O5

Molecular Weight: 344.4 g/mol

* For research use only. Not for human or veterinary use.

Boc-leu-leu-OH - 73401-65-7

Specification

CAS No. 73401-65-7
Molecular Formula C17H32N2O5
Molecular Weight 344.4 g/mol
IUPAC Name (2S)-4-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentanoic acid
Standard InChI InChI=1S/C17H32N2O5/c1-10(2)8-12(19-16(23)24-17(5,6)7)14(20)18-13(15(21)22)9-11(3)4/h10-13H,8-9H2,1-7H3,(H,18,20)(H,19,23)(H,21,22)/t12-,13-/m0/s1
Standard InChI Key PBTNVAYSJPRTLQ-STQMWFEESA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)OC(C)(C)C
SMILES CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)OC(C)(C)C
Canonical SMILES CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)OC(C)(C)C

Introduction

Structural and Chemical Characteristics of Boc-Leu-Leu-OH

Boc-Leu-Leu-OH consists of two L-leucine residues linked by an amide bond, with the N-terminal α-amino group protected by a Boc group. The molecular formula is C18H32N2O5\text{C}_{18}\text{H}_{32}\text{N}_2\text{O}_5, derived from the combination of two leucine units (C6H11NO2\text{C}_6\text{H}_{11}\text{NO}_2) and the Boc group (C5H9O2\text{C}_5\text{H}_{9}\text{O}_2). The molecular weight is approximately 356.46 g/mol, calculated based on analogous Boc-protected dipeptides like Boc-Phe-Leu-OH (378.46 g/mol) .

Physicochemical Properties

Key properties inferred from related compounds include:

  • Density: ~1.1–1.2 g/cm³, similar to Boc-Phe-Leu-OH (1.131 g/cm³) .

  • Boiling Point: Estimated at 600–620°C under standard pressure, consistent with thermally stable Boc-protected peptides .

  • Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) and partially soluble in methanol, as observed for Boc-Leu-Gly-OH .

  • Optical Rotation: Expected to exhibit a negative specific rotation (e.g., 20-20^\circ in DMF), aligning with Boc-Leu-Gly-OH (20±2-20 \pm 2^\circ) .

Synthesis of Boc-Leu-Leu-OH

The synthesis of Boc-Leu-Leu-OH follows established Boc-based peptide coupling strategies, as demonstrated for analogs like Boc-Abu(PO₃Me₂)-OH and Boc-Leu-Pro-Leu-Pro-OH .

Stepwise Synthesis Protocol

  • Boc Protection of L-Leucine:
    L-Leucine is treated with di-tert-butyl dicarbonate in a basic aqueous solution to form Boc-Leu-OH. This step ensures selective protection of the α-amino group while leaving the carboxylic acid free for subsequent coupling .

  • Activation and Coupling:
    Boc-Leu-OH is activated using ethyl chloroformate or carbodiimides (e.g., EDC) with hydroxybenzotriazole (HOBt) to form an active ester. This intermediate reacts with a second leucine residue’s amino group under mild conditions to yield Boc-Leu-Leu-OH .

  • Deprotection and Purification:
    While the Boc group is retained in the final product, purification typically involves recrystallization from methanol-water mixtures or chromatography, as seen in the crystallization of N-Boc-L-Phe-dehydro-Leu-L-Val-OCH₃ .

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR):
    Key signals include a singlet at δ\delta 1.40 ppm (Boc tert-butyl group) and amide protons at δ\delta 6.8–7.2 ppm .

  • Infrared Spectroscopy (IR):
    Peaks at ~1700 cm⁻¹ (C=O of Boc) and 1650 cm⁻¹ (amide I band) confirm structure .

  • High-Performance Liquid Chromatography (HPLC):
    Used to verify purity, with retention times compared to standards .

Applications in Peptide Science and Therapeutics

Boc-Leu-Leu-OH’s utility spans multiple domains, mirroring applications of related Boc-protected dipeptides like Boc-Leu-Gly-OH .

Solid-Phase Peptide Synthesis (SPPS)

As a building block, Boc-Leu-Leu-OH enables the assembly of longer peptides. Its Boc group provides stability during iterative coupling cycles, while the free C-terminal acid facilitates resin attachment or further elongation .

Drug Development

Incorporation into peptide-based therapeutics enhances metabolic stability. For example, Boc-Leu-Gly-OH improves bioavailability in protease inhibitors , suggesting similar potential for Boc-Leu-Leu-OH in antidiabetic or anticancer agents .

Bioconjugation and Protein Engineering

The dipeptide’s terminal functional groups allow conjugation to biomolecules (e.g., antibodies, polymers) for targeted drug delivery. Analogous compounds like Boc-Phe-Leu-OH are used to modify protein surfaces, enhancing stability and activity .

Comparative Analysis with Structural Analogs

PropertyBoc-Leu-Leu-OH (Inferred)Boc-Phe-Leu-OH Boc-Leu-Gly-OH
Molecular FormulaC18H32N2O5\text{C}_{18}\text{H}_{32}\text{N}_2\text{O}_5C20H30N2O5\text{C}_{20}\text{H}_{30}\text{N}_2\text{O}_5C13H24N2O5\text{C}_{13}\text{H}_{24}\text{N}_2\text{O}_5
Molecular Weight (g/mol)356.46378.46294.34
Boiling Point (°C)~600–620603.3N/A
SolubilityDMF, DMSODMF, methanolDMF

Challenges and Future Directions

Despite its utility, Boc-Leu-Leu-OH faces challenges common to Boc-protected peptides:

  • Deprotection Efficiency: Harsh acidic conditions (e.g., TFA) required for Boc removal may degrade sensitive peptides .

  • Stereochemical Integrity: Prolonged coupling steps risk racemization, necessitating optimized protocols .

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